molecular formula C3H5N3O2S2 B1345780 5-Methyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 66464-90-2

5-Methyl-1,3,4-thiadiazole-2-sulfonamide

Cat. No. B1345780
CAS RN: 66464-90-2
M. Wt: 179.2 g/mol
InChI Key: HKBSUNZHTGPQNV-UHFFFAOYSA-N
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Description

“5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound has a molecular weight of 194.24 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine and oxadiazole . This allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

“5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is a powder at room temperature . It has a molecular weight of 194.24 . The compound is stored at room temperature .

Mechanism of Action

While the specific mechanism of action for “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is not mentioned in the search results, it’s known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Their ability to cross cellular membranes allows them to interact strongly with biological targets .

Safety and Hazards

The safety information available indicates that “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” has several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBSUNZHTGPQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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